N,N-dimethyl-4-[1-(propylamino)ethyl]aniline
Description
N,N-Dimethyl-4-[1-(propylamino)ethyl]aniline is a tertiary amine derivative of aniline featuring a dimethylamino group at the para position and a propylaminoethyl substituent. The molecule’s electronic properties are influenced by the electron-donating dimethylamino group, which enhances resonance stabilization and modulates reactivity in substitution or coupling reactions .
Properties
Molecular Formula |
C13H22N2 |
|---|---|
Molecular Weight |
206.33 g/mol |
IUPAC Name |
N,N-dimethyl-4-[1-(propylamino)ethyl]aniline |
InChI |
InChI=1S/C13H22N2/c1-5-10-14-11(2)12-6-8-13(9-7-12)15(3)4/h6-9,11,14H,5,10H2,1-4H3 |
InChI Key |
QDMXEWRDSZGPQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethyl-4-[1-(propylamino)ethyl]aniline can be synthesized through various methods. One common approach involves the alkylation of aniline derivatives with appropriate alkyl halides in the presence of a base. For example, the reaction of N,N-dimethylaniline with 1-bromo-3-propylamine under basic conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using aniline and alkyl halides. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[1-(propylamino)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
N,N-dimethyl-4-[1-(propylamino)ethyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing various organic compounds.
Biology: This compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[1-(propylamino)ethyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating Effects: The dimethylamino group in all analogs enhances electron density at the aromatic ring, facilitating electrophilic substitution and stabilizing charge-transfer states .
- Steric Influence : Bulky substituents (e.g., indolyl, indenyl) reduce rotational freedom, as evidenced by sharp NMR signals in N,N-dimethyl-4-(1-(1-methylindol-3-yl)ethyl)aniline .
Yield Comparison :
- N,N-Dimethyl-4-(5-arylthiophen-2-yl)aniline derivatives achieve ~82% yield via Suzuki coupling .
- Indole-containing analogs (e.g., ) show moderate yields (70%) due to steric hindrance .
Stability and Reactivity
- Thermal Stability : Melting points for indole-containing analogs (~94°C) suggest moderate thermal stability, likely shared by the target compound.
- Acid-Base Behavior: Predicted pKa values for N,N-dimethyl-4-(3-phenoxypropyl)benzimidazol-2-yl)aniline (pKa ~5.75) indicate protonation at the dimethylamino group under acidic conditions.
Biological Activity
N,N-dimethyl-4-[1-(propylamino)ethyl]aniline is an organic compound with significant potential in various biological applications, particularly in medicinal chemistry and biochemical assays. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a dimethylamino group attached to a phenyl ring, with a propylamino substituent at the para position. This unique structure enhances its reactivity and interaction with biological systems.
- Molecular Formula : C13H19N3
- Molecular Weight : 219.31 g/mol
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound can act as an inhibitor or activator, influencing several biochemical pathways through:
- Hydrogen Bonding : Facilitates interactions with enzyme active sites.
- Electrostatic Interactions : Enhances binding affinity to charged biological molecules.
- Redox Reactions : May participate in electron transfer processes within cellular signaling pathways.
1. Enzyme Interaction
Research indicates that this compound can modulate enzymatic activities, potentially impacting metabolic processes. Studies have shown that it can affect the activity of specific enzymes through competitive inhibition or allosteric modulation.
2. Spectrophotometric Assays
The compound has been utilized as a reagent in spectrophotometric assays for detecting trace quantities of iron (III) ions. Its ability to form stable complexes with metal ions makes it valuable in analytical chemistry applications.
3. Cellular Signaling
Due to its structural characteristics, this compound may influence cellular signaling pathways by modulating receptor activity. This could lead to downstream effects on gene expression and cellular responses.
Case Study 1: Enzymatic Activity Modulation
A study investigated the effects of this compound on cytochrome P450 enzymes, which are crucial for drug metabolism. The compound was found to inhibit specific isoforms, thereby altering the metabolic pathways of certain pharmaceuticals.
Case Study 2: Metal Ion Detection
In another study, this compound was employed in detecting iron (III) ions in environmental samples. The results demonstrated high sensitivity and specificity, indicating its potential use in environmental monitoring.
Research Findings
Research has highlighted several key findings regarding the biological activity of this compound:
| Study Focus | Findings |
|---|---|
| Enzyme Interaction | Modulates activity of cytochrome P450 enzymes; potential drug interactions. |
| Metal Ion Detection | Effective as a reagent for spectrophotometric detection of iron (III). |
| Cellular Signaling | Influences receptor activity; potential effects on gene expression. |
Q & A
Q. What are the optimal synthetic routes for N,N-dimethyl-4-[1-(propylamino)ethyl]aniline, and how can reaction conditions be controlled to maximize yield and purity?
- Methodological Answer : Synthesis typically involves alkylation or reductive amination of aniline derivatives. Key parameters include:
- Temperature : Controlled heating (e.g., 60–80°C) minimizes side reactions like over-alkylation .
- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Acid catalysts (e.g., HCl) or transition-metal catalysts improve amine coupling efficiency .
- Purification : Recrystallization or column chromatography ensures high purity, especially for hydrochloride salts .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and proton environments, with dimethylamino groups showing distinct singlet peaks .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C-N distances in the ethylpropylamine chain) .
- IR Spectroscopy : Identifies amine N-H stretches (3200–3400 cm) and aromatic C=C vibrations .
Q. What biological mechanisms are hypothesized for this compound, particularly regarding interactions with nucleic acids or enzymes?
- Methodological Answer :
- DNA Intercalation : The aromatic system may intercalate into DNA base pairs, disrupting replication (observed in acridine analogs) .
- Enzyme Inhibition : The propylaminoethyl side chain could bind to active sites (e.g., kinases) via hydrogen bonding or π-π stacking, as seen in pyridine/thiazole derivatives .
Advanced Research Questions
Q. How can computational models (DFT, molecular docking) predict the electronic properties and binding affinities of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and resonance stabilization .
- Molecular Docking : Simulates ligand-protein interactions (e.g., with DNA topoisomerases) using crystallographic data from analogs (e.g., thiazole derivatives) .
Q. How can researchers resolve contradictions in spectroscopic data when impurities or isomers are present?
- Methodological Answer :
- Chromatographic Purity Checks : HPLC or GC-MS identifies co-eluting impurities (e.g., unreacted aniline) .
- 2D NMR (COSY, NOESY) : Distinguishes regioisomers by correlating proton environments (e.g., ethyl vs. propyl chain orientation) .
Q. How should structure-activity relationship (SAR) studies be designed to modify substituents for enhanced bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the propyl group with bulkier (e.g., isopropyl) or electron-withdrawing (e.g., fluoro) groups to modulate solubility and target affinity .
- Biological Assays : Test modified analogs against cancer cell lines or bacterial cultures to correlate structural changes with efficacy (e.g., thiazole derivatives in antimicrobial screens) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
